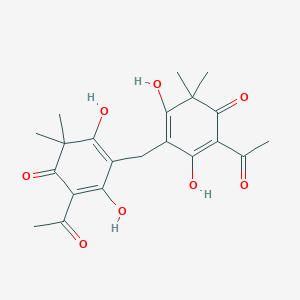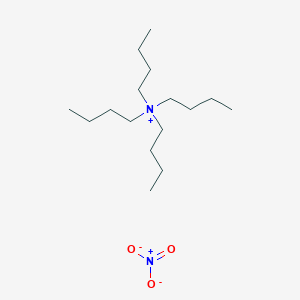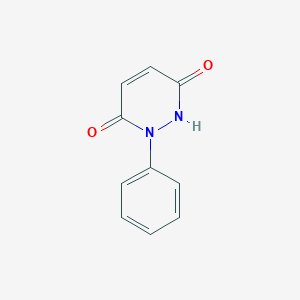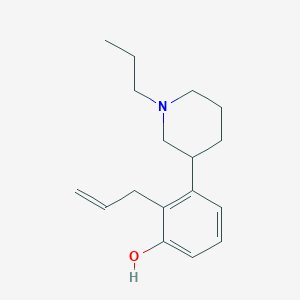
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)-, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is a potent analgesic that is 50 to 100 times stronger than morphine. Fentanyl is used in clinical settings for anesthesia, pain management, and palliative care. It is also used illicitly as a recreational drug, which has led to a rise in overdoses and deaths.
Mécanisme D'action
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- works by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- also has sedative effects, which can lead to respiratory depression and other side effects.
Effets Biochimiques Et Physiologiques
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has a number of biochemical and physiological effects on the body. It can cause respiratory depression, hypotension, bradycardia, and sedation. It can also cause nausea, vomiting, and constipation. In high doses, fentanyl can cause coma and death.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- is a useful tool for researchers studying pain management and opioid receptors. It is a potent analgesic that can be used to study the effects of opioids on the body. However, its potency and potential for abuse make it a challenging substance to work with in the lab.
Orientations Futures
There are a number of future directions for research on fentanyl. One area of focus is the development of new opioids that are less addictive and have fewer side effects. Researchers are also studying the use of fentanyl in the treatment of depression and anxiety. Another area of focus is the development of new delivery methods for fentanyl, such as transdermal patches and nasal sprays. Finally, researchers are studying the effects of fentanyl on the immune system and its potential use in the treatment of autoimmune diseases.
Méthodes De Synthèse
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- is synthesized through a multi-step process that involves the reaction of N-phenethyl-4-piperidone with aniline and acetic anhydride. The resulting intermediate is then reacted with propionic anhydride and sodium hydroxide to form fentanyl.
Applications De Recherche Scientifique
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has been extensively studied for its analgesic properties and its potential use in pain management. It has also been studied for its potential use in the treatment of depression and anxiety. Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has been shown to be effective in reducing pain in cancer patients and in reducing the need for other pain medications.
Propriétés
Numéro CAS |
126088-49-1 |
|---|---|
Nom du produit |
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- |
Formule moléculaire |
C17H25NO |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
2-prop-2-enyl-3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C17H25NO/c1-3-7-16-15(9-5-10-17(16)19)14-8-6-12-18(13-14)11-4-2/h3,5,9-10,14,19H,1,4,6-8,11-13H2,2H3 |
Clé InChI |
RUJDVJJIKRTXLB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=C(C(=CC=C2)O)CC=C |
SMILES canonique |
CCCN1CCCC(C1)C2=C(C(=CC=C2)O)CC=C |
Synonymes |
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



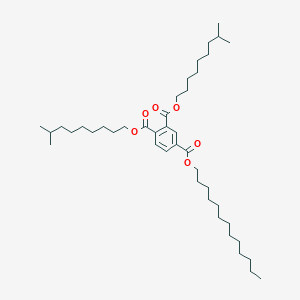
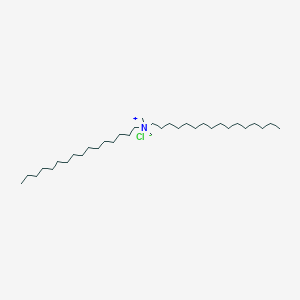
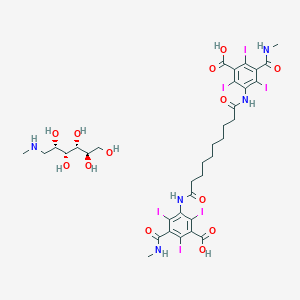
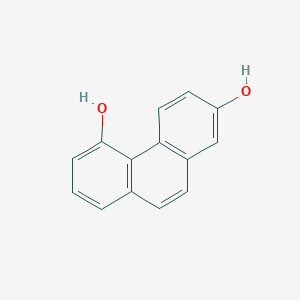
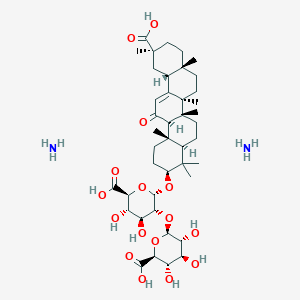
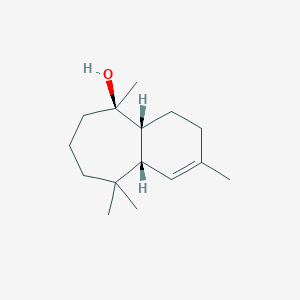

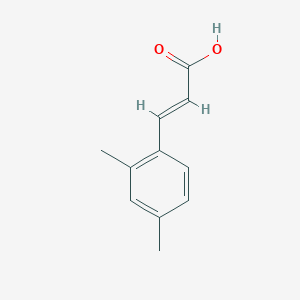
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)


